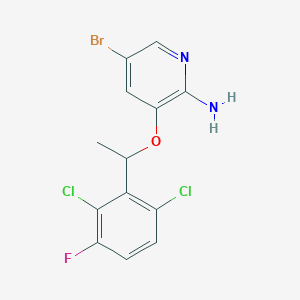

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

概述

描述

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is an organic compound with the molecular formula C13H10BrCl2FN2O. It is a white to light yellow solid that is used primarily as an intermediate in the synthesis of pharmaceuticals, particularly in the preparation of crizotinib, a drug used to treat non-small cell lung cancer .

准备方法

The synthesis of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves the reaction of 5-bromo-2-pyridinamine with 1-(2,6-dichloro-3-fluorophenyl)ethoxy bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants . The product is then purified through recrystallization or chromatography to achieve a high purity level of over 98% .

化学反应分析

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.

科学研究应用

Pharmaceutical Development

This compound is primarily recognized for its role as a synthetic intermediate in the development of targeted therapies, notably in the synthesis of tyrosine kinase inhibitors like crizotinib . Crizotinib is an FDA-approved drug used for treating non-small cell lung cancer (NSCLC) by inhibiting the c-MET and ALK pathways, which are crucial in cancer progression . The bromine and dichloro-fluorophenyl substitutions enhance its biological activity, making it a valuable candidate for drug design.

Case Study: Crizotinib Synthesis

- Reference: De Koning et al. (2011) demonstrated the efficient synthesis of crizotinib intermediates using this compound, highlighting its significance in pharmaceutical manufacturing .

Biological Research

In biological studies, 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine serves as a tool compound to investigate receptor mechanisms and cellular pathways. Its unique structure allows researchers to explore interactions with various biological targets, aiding in the understanding of complex signaling pathways.

Research Insights

- The compound has been utilized to study the inhibition of specific receptors involved in cancer and other diseases, providing insights into potential therapeutic targets .

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is under investigation. Its chemical properties suggest it could contribute to the development of safer and more effective agricultural chemicals that minimize environmental impact while maximizing efficacy against pests.

Application Examples

- Research is ongoing to evaluate its effectiveness as a biopesticide, leveraging its unique molecular structure to enhance pest resistance without harming beneficial organisms .

Material Science

In material science, this compound is explored for creating advanced materials such as polymers with specific properties suitable for electronics and coatings. Its incorporation into polymer matrices can improve durability and functionality.

Material Properties

- The compound's ability to modify polymer characteristics makes it valuable in developing materials with tailored properties for electronic applications .

Diagnostic Tools

The compound has potential applications in formulating diagnostic agents that enhance the sensitivity and specificity of medical tests. By integrating this compound into diagnostic protocols, researchers aim to improve disease detection methods.

Diagnostic Innovations

- Studies have indicated that compounds similar to this compound can significantly enhance the performance of diagnostic assays .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of crizotinib | Targeted cancer therapies |

| Biological Research | Tool for receptor mechanism studies | Insights into disease pathways |

| Agricultural Chemistry | Potential pesticide/herbicide | Safer agricultural practices |

| Material Science | Development of advanced polymers | Enhanced material properties |

| Diagnostic Tools | Formulation of diagnostic agents | Improved sensitivity and specificity |

作用机制

As an intermediate in the synthesis of crizotinib, 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine contributes to the formation of the active drug molecule. Crizotinib exerts its effects by inhibiting the activity of the anaplastic lymphoma kinase (ALK), ROS1, and MET tyrosine kinases, which are involved in the growth and proliferation of cancer cells . By blocking these kinases, crizotinib can reduce tumor growth and spread.

相似化合物的比较

Similar compounds to 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine include other halogenated pyridines and phenyl ethers used in pharmaceutical synthesis. For example:

5-Bromo-2-pyridinamine: A precursor in the synthesis of the target compound.

1-(2,6-Dichloro-3-fluorophenyl)ethoxy bromide: Another precursor used in the synthesis.

Crizotinib: The final pharmaceutical product synthesized using the target compound as an intermediate.

These compounds share similar structural features and reactivity patterns, but this compound is unique in its specific application as an intermediate in crizotinib synthesis, highlighting its importance in medicinal chemistry .

生物活性

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, also known by its CAS number 877399-00-3, is a compound that has garnered interest in various fields, particularly in pharmaceutical development and biological research. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C13H10BrCl2FN2O

- Molecular Weight : 380.03 g/mol

- SMILES Notation : CC@@Hc2c(Cl)ccc(F)c2Cl

The compound exhibits significant biological activity primarily through its interactions with various receptors and enzymes:

-

Pharmacological Applications :

- Cancer Therapy : It is being studied for its potential role as a targeted therapy in cancer treatment, particularly in inhibiting specific receptor tyrosine kinases (RTKs) which are often overexpressed in tumors .

- Biological Research : The compound serves as a tool for investigating receptor mechanisms and signaling pathways, aiding in the understanding of complex biological processes .

- Agricultural Chemistry :

In Vitro Studies

Table 1 summarizes key findings from in vitro studies regarding the biological activity of this compound:

Case Study 1: Targeting ALK

A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibits anaplastic lymphoma kinase (ALK), a target often implicated in non-small cell lung cancer (NSCLC). The compound's structure was optimized to enhance potency and selectivity against ALK-positive cell lines, showing promising results in preclinical models .

Case Study 2: Agricultural Applications

Research conducted on the agricultural applications of this compound indicated its potential as an effective herbicide. The study evaluated its efficacy against common weeds and demonstrated significant herbicidal activity at low concentrations, suggesting its viability for sustainable agricultural practices .

Toxicity and Safety Profile

While the compound shows significant promise in various applications, safety assessments are crucial. According to available data:

属性

IUPAC Name |

5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFUZAZEKBBCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610837 | |

| Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756503-69-2 | |

| Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。